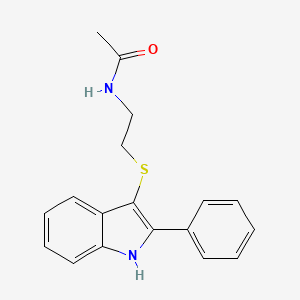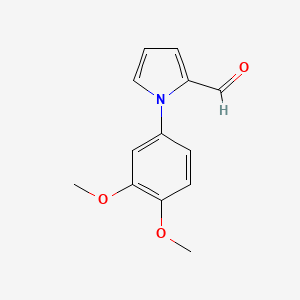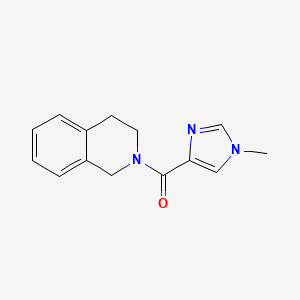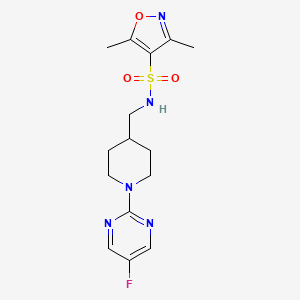
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication . The compound has been found to exhibit low cytotoxicity .
Synthesis Analysis
The synthesis of “this compound” involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H14N2O . Its molecular weight is 202.258 .Chemical Reactions Analysis
“this compound” has been found to inhibit the replication of SARS-CoV-2 by targeting its RdRp activity . It has also been found to inhibit the replication of HCoV-OC43 and HCoV-NL63 viruses in a dose-dependent manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.258 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of amino groups, as discussed in the synthesis and optimization of processes for antimalarial drugs (Magadum & Yadav, 2018), highlights the importance of specific functional group modifications in pharmaceutical development. This technique could be relevant for modifying N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide for specific therapeutic applications.
Anticancer Drug Development
The synthesis and molecular docking analysis for anticancer applications, as demonstrated by Sharma et al. (2018), emphasize the role of structural analysis in identifying potential anticancer compounds. Such methodologies could be applicable in exploring the anticancer potential of this compound.
Glutaminase Inhibition for Cancer Therapy
Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors by Shukla et al. (2012) provides insight into designing inhibitors that target metabolic pathways in cancer cells. The structural similarity suggests this compound might be explored for similar targets.
Herbicide Action and Safety
The metabolism and action mechanism of chloroacetamide herbicides, as studied by Coleman et al. (2000), could offer a parallel in understanding how related acetamide derivatives, including this compound, behave in biological systems, potentially in the development of safer agrochemicals.
Molecular Docking for Drug Discovery
Evaluation of electronic and biological interactions through molecular docking, as conducted by Bharathy et al. (2021), is crucial in identifying drug candidates' therapeutic potential. This approach could be applied to assess this compound for various biological targets.
Mécanisme D'action
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Influenza A virus . RdRp plays a crucial role in the replication of these viruses, making it a promising target for antiviral therapeutics .
Mode of Action
This compound interacts with the RdRp of the viruses, inhibiting its activity . This interaction results in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Biochemical Pathways
The compound affects the viral replication pathway by inhibiting the RdRp . This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle . The downstream effect of this action is a reduction in viral load and potentially, the alleviation of the disease symptoms.
Result of Action
The result of the compound’s action is a significant reduction in viral replication. This is evidenced by the decrease in RdRp activity and the subsequent decrease in viral RNA synthesis .
Propriétés
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKECRZKJPAOFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)



![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)

![ethyl 6-benzyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742701.png)


![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)
![1,3-Dimethyl-7-(2-morpholin-4-ylethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2742705.png)
![5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide](/img/structure/B2742708.png)
![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)